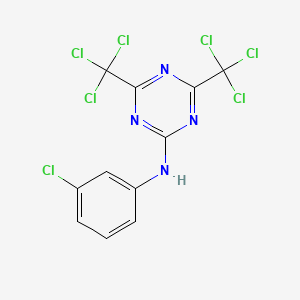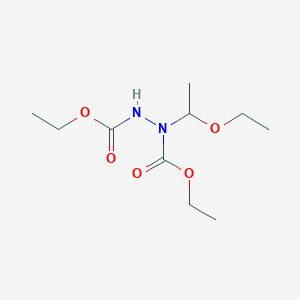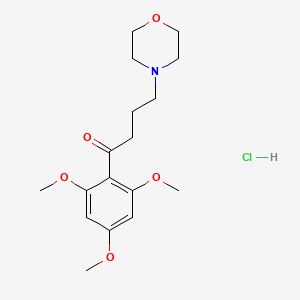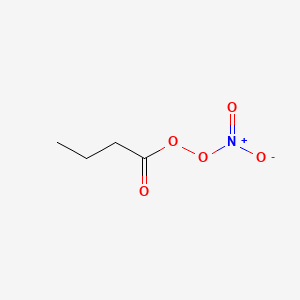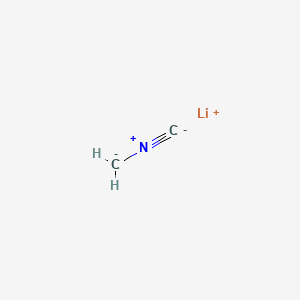
Lithium, (isocyanomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (isocyanomethyl)- is a chemical compound that features lithium bonded to an isocyanomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (isocyanomethyl)- typically involves the reaction of lithium with isocyanomethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as:
Li+CH2NC→LiCH2NC
Industrial Production Methods
Industrial production of lithium, (isocyanomethyl)- involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, (isocyanomethyl)- can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler lithium compounds.
Substitution: Participates in nucleophilic substitution reactions, where the isocyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with lithium, (isocyanomethyl)- include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from reactions involving lithium, (isocyanomethyl)- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield lithium oxides, while substitution reactions can produce a variety of substituted lithium compounds.
Wissenschaftliche Forschungsanwendungen
Lithium, (isocyanomethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanomethyl groups into organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, especially in the treatment of mood disorders and other neurological conditions.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of lithium, (isocyanomethyl)- involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate neurotransmitter release and signal transduction pathways, leading to changes in cellular activity. The isocyanomethyl group may also interact with specific enzymes or receptors, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium carbonate: Commonly used in the treatment of mood disorders.
Lithium chloride: Used in various chemical syntheses and industrial applications.
Lithium hydroxide: Utilized in the production of lithium-ion batteries.
Uniqueness
Lithium, (isocyanomethyl)- is unique due to the presence of the isocyanomethyl group, which imparts distinct chemical properties and reactivity compared to other lithium compounds. This uniqueness makes it valuable in specific research and industrial applications where other lithium compounds may not be suitable.
Eigenschaften
CAS-Nummer |
33742-77-7 |
|---|---|
Molekularformel |
C2H2LiN |
Molekulargewicht |
47.0 g/mol |
IUPAC-Name |
lithium;isocyanomethane |
InChI |
InChI=1S/C2H2N.Li/c1-3-2;/h1H2;/q-1;+1 |
InChI-Schlüssel |
FMJFNCBDNBSXLT-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-][N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


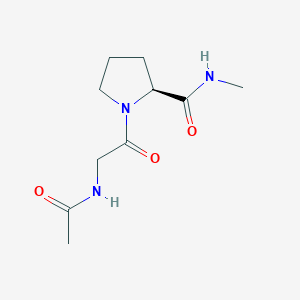
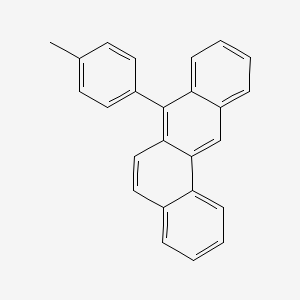
![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)
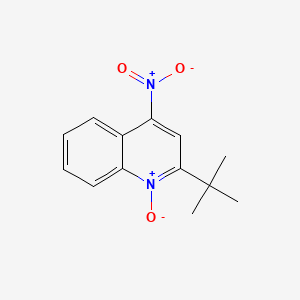
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
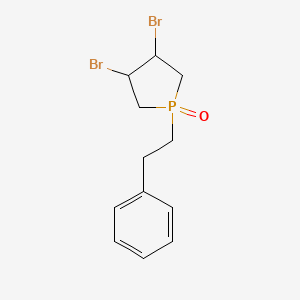
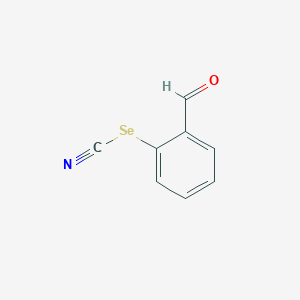

![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)
